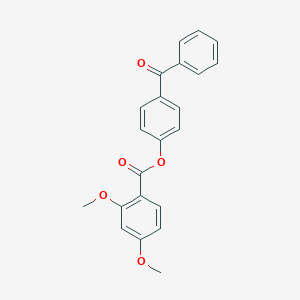![molecular formula C16H20N4O2 B503063 N-{2-[4-(2-piridinil)-1-piperazinil]etil}-2-furanamida CAS No. 942033-92-3](/img/structure/B503063.png)
N-{2-[4-(2-piridinil)-1-piperazinil]etil}-2-furanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide is a chemical compound with the molecular formula C16H20N4O2 and a molecular weight of 300.3556 . This compound is characterized by the presence of a pyridine ring, a piperazine ring, and a furan ring, making it a unique structure in the realm of organic chemistry.
Aplicaciones Científicas De Investigación
N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide typically involves the reaction of 2-pyridinylpiperazine with an appropriate furan derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Mecanismo De Acción
The mechanism of action of N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide include other derivatives of pyridine, piperazine, and furan. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide is unique due to its specific combination of pyridine, piperazine, and furan rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(14-4-3-13-22-14)18-7-8-19-9-11-20(12-10-19)15-5-1-2-6-17-15/h1-6,13H,7-12H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGWEOPITPCEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B503003.png)
